Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Overview
Description
Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a fluorinated benzothiazole moiety, which is further connected to a dimethylamino propyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with 3-chloropropyl dimethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s fluorinated benzothiazole moiety may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications, such as in the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzothiazole moiety could play a crucial role in these interactions, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(dimethylamino)propyl)(benzothiazol-2-yl)carbamoyl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 4-((3-(dimethylamino)propyl)(6-chlorobenzo[d]thiazol-2-yl)carbamoyl)benzoate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRXXMZMAGLTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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